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molecular formula C13H14BrNO5 B8611190 methyl 4-(4-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-carboxylate

methyl 4-(4-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-carboxylate

Cat. No. B8611190
M. Wt: 344.16 g/mol
InChI Key: RSHOHYVKYKIVTN-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

Prepared according to procedure J using methyl 4-(4-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-carboxylate (6.67 g, 19.4 mmol), AcOH (97 mL) and Fe powder (5.42 g, 96.97 mmol) and heating the mixture at 100° C. for 2 h. After purification 6-bromo-2′,3′,5′,6′-tetrahydrospiro[indoline-3,4′-pyran]-2-one was obtained as an orange solid. Mass Spectrum (ESI) m/e=282 [(M+1) (79Br)] and 284 [(M+1) (81Br)].
Quantity
6.67 g
Type
reactant
Reaction Step One
Name
Quantity
5.42 g
Type
catalyst
Reaction Step Two
Name
Quantity
97 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:14](OC)=[O:15])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[C:4]([N+:18]([O-])=O)[CH:3]=1>[Fe].CC(O)=O>[Br:1][C:2]1[CH:3]=[C:4]2[NH:18][C:14](=[O:15])[C:8]3([CH2:13][CH2:12][O:11][CH2:10][CH2:9]3)[C:5]2=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
6.67 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C1(CCOCC1)C(=O)OC)[N+](=O)[O-]
Step Two
Name
Quantity
5.42 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
97 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
After purification 6-bromo-2′,3′,5′,6′-tetrahydrospiro[indoline-3,4′-pyran]-2-one
CUSTOM
Type
CUSTOM
Details
was obtained as an orange solid

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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